3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid
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Overview
Description
3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid is a complex organic compound that features a cyclopentane ring substituted with a hydroxy group, a carboxylic acid group, and an amino group linked to a phenyl-substituted thiadiazole ring
Preparation Methods
The synthesis of 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate phenyl-substituted carboxylic acid under acidic conditions.
Cyclopentane Derivative Preparation: The cyclopentane derivative is prepared by introducing the hydroxy and carboxylic acid groups through standard organic synthesis techniques, such as oxidation and esterification reactions.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide) for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with DNA and proteins, potentially disrupting their normal function . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The hydroxy and carboxylic acid groups may also play a role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid include:
3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which can affect its solubility and reactivity.
3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-methanol: This compound has a methanol group instead of a carboxylic acid group, which can influence its biological activity and pharmacokinetics.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
3-hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-11-7-9(13(19)20)6-10(11)15-14-16-12(17-21-14)8-4-2-1-3-5-8/h1-5,9-11,18H,6-7H2,(H,19,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSYJJJCHTOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC(=NS2)C3=CC=CC=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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